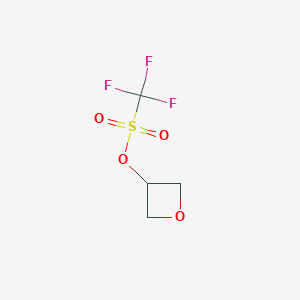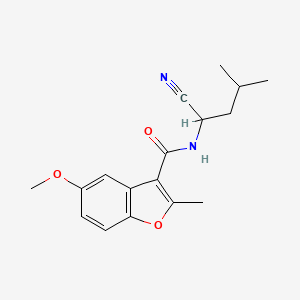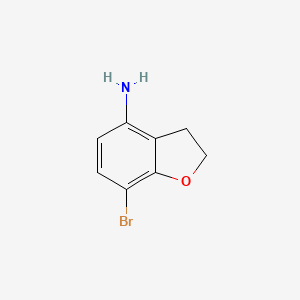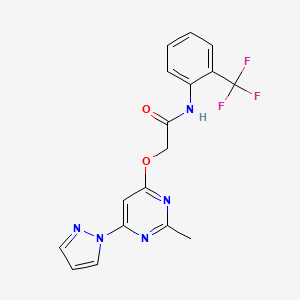![molecular formula C21H23N3O3S2 B2864601 (4-(乙磺酰基)苯基)(4-(4-甲基苯并[d]噻唑-2-基)哌嗪-1-基)甲苯酮 CAS No. 886924-62-5](/img/structure/B2864601.png)
(4-(乙磺酰基)苯基)(4-(4-甲基苯并[d]噻唑-2-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The presence of the piperazine ring and the benzothiazole group could potentially allow for interesting interactions with biological targets. The piperazine ring is a common motif in pharmaceutical compounds and is known to interact with various receptors. The benzothiazole group could potentially participate in pi-pi stacking interactions with aromatic amino acids in proteins .科学研究应用
Antioxidant Applications
Thiazole derivatives, such as the compound , have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The thiazole moiety, being a part of Vitamin B1 (thiamine), plays a role in protecting cells against oxidative damage .
Analgesic and Anti-inflammatory Applications
The compound’s structure suggests potential analgesic and anti-inflammatory activities. Thiazole derivatives have been historically utilized for their pain-relieving and inflammation-reducing effects. This is particularly relevant in the development of new medications that can manage pain and inflammation with fewer side effects .
Antimicrobial and Antifungal Applications
Thiazoles are known to possess antimicrobial and antifungal activities. The compound could be a precursor for developing new antimicrobial agents that target resistant strains of bacteria and fungi, providing an alternative to traditional antibiotics and antifungals .
Antiviral Applications
Research has indicated that thiazole derivatives can exhibit antiviral activities. This includes potential efficacy against HIV, suggesting that the compound could contribute to the synthesis of new antiretroviral drugs that help in the management of HIV/AIDS .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurodegenerative diseases. They may aid in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. They have been used to synthesize compounds that demonstrate potent effects on human tumor cell lines, including prostate cancer. This suggests that the compound could be valuable in cancer research and therapy .
Antihypertensive and Cardiovascular Applications
Given the diverse biological activities of thiazole derivatives, they may also have applications in managing hypertension and other cardiovascular conditions. This could lead to the development of new antihypertensive drugs with improved efficacy and safety profiles .
Antischizophrenia and Psychiatric Applications
Thiazole derivatives have been associated with antischizophrenia activity. The compound could be instrumental in creating new psychiatric medications that treat schizophrenia and related disorders with minimal adverse effects .
作用机制
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
未来方向
属性
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWZWQIKBAKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)






![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)